Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane
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Overview
Description
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a silane group attached to a hex-1-ene-3,5-diyn-1-yl chain, which is further substituted with a 4-nitrophenyl group. The presence of multiple functional groups within its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane typically involves multi-step organic reactions. One common method includes the coupling of a trimethylsilylacetylene with a 4-nitrophenyl-substituted alkyne under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted silanes.
Scientific Research Applications
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane exerts its effects is primarily through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the silane group can undergo hydrolysis to form silanols. These reactions can influence molecular targets and pathways, such as enzyme activity and protein binding.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[6-(4-methylphenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Trimethyl[6-(4-chlorophenyl)hex-1-ene-3,5-diyn-1-yl]silane
- Trimethyl[6-(4-bromophenyl)hex-1-ene-3,5-diyn-1-yl]silane
Uniqueness
Trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its methyl, chloro, and bromo analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
648435-57-8 |
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Molecular Formula |
C15H15NO2Si |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
trimethyl-[6-(4-nitrophenyl)hex-1-en-3,5-diynyl]silane |
InChI |
InChI=1S/C15H15NO2Si/c1-19(2,3)13-7-5-4-6-8-14-9-11-15(12-10-14)16(17)18/h7,9-13H,1-3H3 |
InChI Key |
GYZJBGWYTDHXPW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC#CC#CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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